2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid

Description

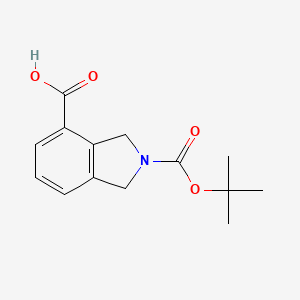

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid (CAS: 1044764-69-3) is a heterocyclic compound featuring an isoindoline core substituted with a tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid moiety at position 4. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSXZRDGGYYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725441 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044764-69-3 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biological Activity

Overview

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid (Boc-isoindoline) is a compound with significant potential in various biological applications. Its molecular formula is C14H17NO4, and it has a molecular weight of 263.29 g/mol. This compound has garnered attention due to its structural similarity to other biologically active indole derivatives, which are known for a wide range of pharmacological activities.

The biological activity of Boc-isoindoline is primarily linked to its interaction with the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that derivatives of this compound can modulate NMDA receptor activity, potentially influencing neurological processes and offering therapeutic avenues for neurodegenerative diseases.

Boc-isoindoline shares characteristics with indole derivatives that exhibit various biological activities, including:

- Antiviral : Potential effects against viral infections.

- Anti-inflammatory : May reduce inflammation through modulation of immune responses.

- Anticancer : Promising activity in inhibiting cancer cell proliferation.

- Antimicrobial : Effective against a range of bacterial and fungal pathogens.

- Antidiabetic : Possible benefits in managing blood glucose levels.

- Antimalarial : Activity against malaria-causing parasites.

These properties suggest that Boc-isoindoline could serve as a scaffold for developing new therapeutic agents targeting multiple diseases.

Cellular Effects

Studies have shown that Boc-isoindoline can influence cellular signaling pathways, gene expression, and metabolic processes. For instance, compounds with similar structures have demonstrated the ability to alter gene expression profiles in cancer cells, leading to reduced tumor growth rates.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with Boc-isoindoline compared to other known indole derivatives:

| Compound Type | Antiviral | Anti-inflammatory | Anticancer | Antimicrobial | Antidiabetic |

|---|---|---|---|---|---|

| Boc-isoindoline | Potential | Moderate | High | Moderate | Low |

| Indole Derivative A | High | High | Moderate | High | Moderate |

| Indole Derivative B | Moderate | Low | High | Low | High |

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

- Anticancer Activity : Research indicates that isoindoline derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that similar compounds inhibit the growth of breast cancer cells by triggering mitochondrial pathways leading to cell death .

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits broad-spectrum antimicrobial effects, potentially offering new avenues for antibiotic development.

Organic Synthesis

2-(tert-Butoxycarbonyl)isoindoline-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Reactions with Amines : The carboxylic acid group can react with amines to form amides, which are crucial in drug design.

- Formation of Heterocycles : The compound can be used as an intermediate in synthesizing other heterocyclic compounds, which are prevalent in pharmaceuticals.

Biological Studies

The compound's interactions with biological systems have prompted investigations into its effects on cellular processes:

- Anti-inflammatory Effects : Isoindoline derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways that regulate cell growth and apoptosis, providing insights into its mechanism of action.

Case Studies and Research Findings

Recent studies have highlighted the biological activities and synthetic applications of this compound:

- Study on Anticancer Properties : A study demonstrated that isoindoline derivatives could significantly reduce the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Synthesis of Arginase Inhibitors : The compound has been used as an intermediate in synthesizing arginase inhibitors, showcasing its utility in developing compounds that target metabolic pathways relevant to cancer and other diseases .

- Evaluation of Antimicrobial Activity : Investigations into the antimicrobial properties revealed that certain isoindoline derivatives could effectively inhibit the growth of specific bacterial strains, indicating their potential as new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Boc-protected carboxylic acid derivatives share functional similarities but differ in core heterocycles, substituent positions, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Isoindoline Derivatives

- Positional Isomerism : The 4- and 5-carboxylic acid isomers (CAS: 1044764-69-3 vs. 149353-71-9) exhibit distinct electronic profiles due to substituent placement. The 4-position derivative offers better steric compatibility with flat binding pockets (e.g., kinase ATP sites), while the 5-position isomer may enhance solubility .

- Saturation Effects : The octahydro-isoindole analog (CAS: 1334146-45-0) has a saturated bicyclic system, reducing aromaticity but improving metabolic stability in vivo .

Heterocyclic Cores

- Indazole vs. Isoindoline : The indazole derivative (CAS: 1799420-87-3) incorporates a nitrogen-rich core, favoring interactions with heme-containing enzymes. The iodine substituent enables further functionalization via Suzuki coupling .

- Thiazole Core : The thiazole-based compound (CAS: 547763-09-7) exhibits sulfur-mediated coordination, making it relevant in targeting metal-dependent proteases .

Role in Drug Discovery

- Anticancer Agents : Boc-protected isoindoline derivatives are intermediates in synthesizing type D/L inhibitors (e.g., CW1–CW20), which showed potent activity against cancer cell lines in preclinical studies .

- Protease Inhibitors: The carboxylic acid moiety enables conjugation to amino groups, forming peptidomimetics with enhanced bioavailability .

Preparation Methods

Key Reaction Components:

- Starting material: Isoindoline or isoindoline-4-carboxylic acid

- Protecting agent: tert-Butoxycarbonyl chloride (Boc-Cl)

- Base: Triethylamine or other suitable organic bases

- Solvent: Anhydrous solvents such as dichloromethane (DCM)

- Conditions: Anhydrous, inert atmosphere to prevent Boc hydrolysis

Detailed Preparation Method

Stepwise Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Isoindoline-4-carboxylic acid, Boc-Cl, triethylamine, anhydrous DCM | Isoindoline-4-carboxylic acid is dissolved in anhydrous DCM under inert atmosphere. Triethylamine is added as a base to neutralize HCl formed. Boc-Cl is added dropwise at 0°C to room temperature. |

| 2 | Stirring for 2-4 hours at room temperature | The reaction mixture is stirred to allow complete Boc protection of the nitrogen atom. |

| 3 | Work-up: aqueous wash, drying over MgSO4 | The reaction mixture is washed with water to remove salts and dried over anhydrous magnesium sulfate. |

| 4 | Purification by recrystallization or chromatography | The crude product is purified by recrystallization from suitable solvents or by column chromatography to obtain pure this compound. |

Notes:

- The reaction requires strictly anhydrous conditions to avoid hydrolysis of the Boc protecting group.

- Triethylamine serves both as a base and scavenger for HCl byproduct.

- Temperature control is critical to minimize side reactions and optimize yield.

Industrial and Scale-Up Considerations

- Continuous flow reactors and automated systems have been reported to improve reproducibility, yield, and safety in large-scale synthesis.

- Optimization focuses on minimizing solvent use, reaction time, and improving purity.

- Use of alternative bases or solvents may be explored depending on process requirements.

- Purification methods may include crystallization or preparative HPLC for high-purity demands.

Reaction Mechanism Insights

- The nucleophilic nitrogen of isoindoline attacks the carbonyl carbon of Boc-Cl, displacing chloride ion.

- Triethylamine captures the released HCl, preventing acid-catalyzed side reactions.

- The Boc group stabilizes the nitrogen, allowing further functionalization or isolation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | Isoindoline-4-carboxylic acid | Commercially available or synthesized |

| Protecting reagent | tert-Butoxycarbonyl chloride (Boc-Cl) | Common Boc protecting group reagent |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Anhydrous dichloromethane (DCM) | Inert, aprotic solvent |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 2-4 hours | Ensures complete protection |

| Work-up | Aqueous wash, drying over MgSO4 | Removes inorganic salts |

| Purification | Recrystallization or chromatography | Achieves high purity |

| Yield | Typically high (>80%) | Depends on scale and conditions |

Additional Research Findings

- The Boc protection is reversible under acidic conditions, enabling deprotection when needed.

- Oxidation or reduction reactions on the isoindoline core are possible post-protection, expanding synthetic utility.

- Substitution reactions can modify the Boc group or carboxylic acid for tailored derivatives.

- Patent WO2020114482A1 describes related isoindoline compounds and methods, indicating broad applicability of Boc protection in isoindoline chemistry.

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions to prevent premature deprotection of the Boc group.

- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can reaction conditions be optimized for introducing the tert-butoxycarbonyl (Boc) group in sterically hindered environments?

Q. Methodological Answer :

- Catalyst Selection : Use 4-dimethylaminopyridine (DMAP) to enhance reactivity in bulky substrates .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like carbamate scrambling .

- Kinetic Analysis : Employ in-situ FTIR or HPLC to track Boc group incorporation efficiency .

Data Contradiction Note :

Conflicting yields may arise from residual moisture; ensure rigorous drying of solvents and substrates .

Basic: What characterization techniques validate the structure of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs for structure refinement .

- HPLC-MS : Verify purity (>95%) and molecular ion peak [M+H]⁺ .

Advanced: How can researchers resolve contradictions in crystallographic data for Boc-protected isoindoline derivatives?

Q. Methodological Answer :

- Twinned Data Analysis : Use SHELXD/SHELXE for phase determination in cases of pseudo-merohedral twinning .

- Enantiomorph-Polarity Validation : Apply Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .

- Error Correction : Cross-validate with independent datasets and check for missing symmetry elements (e.g., corrigendum in ).

Case Study :

A 2020 study corrected a misassigned C–Cl bond orientation in a related Boc-protected compound using iterative refinement in SHELXL .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Peptide Mimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS), enabling controlled deprotection with TFA .

- Enzyme Inhibitors : The isoindoline scaffold is used in designing protease inhibitors (e.g., caspase-3) via structure-activity relationship (SAR) studies .

- Prodrug Development : Carboxylic acid functionality allows esterification for improved bioavailability .

Advanced: How does the Boc group influence the stability of isoindoline derivatives under acidic conditions?

Q. Methodological Answer :

- Deprotection Kinetics : The Boc group cleaves at pH <2 (e.g., 50% TFA in DCM over 1–2 hours) .

- Competitive Pathways : Competing decarboxylation of the 4-carboxylic acid group can occur at >60°C; mitigate via low-temperature deprotection .

- Stability Screening : Use accelerated stability studies (40°C/75% RH) to assess shelf-life under varying pH .

Basic: What analytical methods quantify residual solvents or byproducts in synthesized batches?

Q. Methodological Answer :

- GC-MS : Detect volatile impurities (e.g., THF, DCM) with detection limits <10 ppm .

- Ion Chromatography : Quantify acidic byproducts (e.g., unreacted carboxylic acid) .

- Karl Fischer Titration : Ensure moisture content <0.1% to prevent Boc hydrolysis .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.